molecular formula C22H17F2N5O3S B2843840 N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 852170-03-7

N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2843840
CAS No.: 852170-03-7
M. Wt: 469.47
InChI Key: BMWOUETZPLTZIT-UHFFFAOYSA-N
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Description

  • Reactants: Intermediate pyrimidopyrimidine compound and 2-fluoroaniline
  • Conditions: Nucleophilic substitution reaction in the presence of a catalyst (e.g., palladium) and a solvent (e.g., dimethylformamide)
  • Product: Fluorophenyl-substituted pyrimidopyrimidine compound
  • Step 3: Addition of Sulfanylacetamide Moiety

    • Reactants: Fluorophenyl-substituted pyrimidopyrimidine compound and 2-chloroacetamide
    • Conditions: Nucleophilic substitution reaction in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile)
    • Product: N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions

    • Step 1: Synthesis of Pyrimidopyrimidine Core

      • Reactants: 1,3-dimethyluracil and 4-fluorobenzaldehyde
      • Conditions: Condensation reaction in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol)
      • Product: Intermediate pyrimidopyrimidine compound

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylacetamide moiety, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl groups in the pyrimidopyrimidine core, potentially converting them to alcohols.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent (e.g., dichloromethane)

      Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether

      Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)

    Major Products

      Oxidation: Sulfoxides or sulfones

      Reduction: Alcohol derivatives

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    Chemistry

    In chemistry, N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules

    Biology

    In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties. Its ability to interact with specific biological targets makes it a valuable tool for drug discovery and development.

    Medicine

    In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Further research is needed to fully understand its pharmacological properties and potential clinical applications.

    Industry

    In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and surface protection.

    Mechanism of Action

    The mechanism of action of N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s fluorophenyl groups and sulfanylacetamide moiety play a crucial role in its binding affinity and specificity.

    Molecular Targets and Pathways

      Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

      Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.

      Proteins: Interaction with specific proteins can affect their activity, stability, or localization within the cell.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-chlorophenyl)-2-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
    • N-(2-bromophenyl)-2-[7-(4-bromophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
    • N-(2-methylphenyl)-2-[7-(4-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

    Uniqueness

    N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide stands out due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it a valuable compound for research and development in various scientific fields.

    Properties

    IUPAC Name

    N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H17F2N5O3S/c1-28-19-17(21(31)29(2)22(28)32)20(27-18(26-19)12-7-9-13(23)10-8-12)33-11-16(30)25-15-6-4-3-5-14(15)24/h3-10H,11H2,1-2H3,(H,25,30)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BMWOUETZPLTZIT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4F)C(=O)N(C1=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H17F2N5O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    469.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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